![molecular formula C37H50ClO2PSi2 B120161 [[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride CAS No. 103929-86-8](/img/structure/B120161.png)

[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

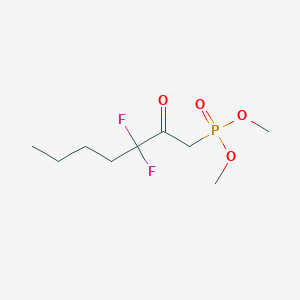

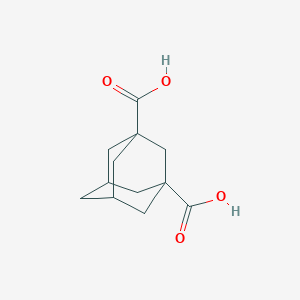

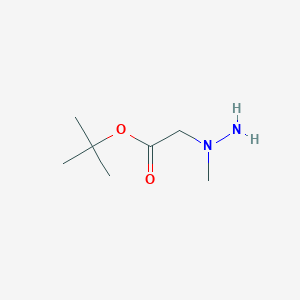

This compound, also known as [3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methyl-triphenylphosphanium chloride, has the molecular formula C37H50ClO2PSi2 . It is an organophosphorus compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with two tert-butyl(dimethyl)silyl ether groups and a triphenylphosphonium group . The exact 3D conformer can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 649.4 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 11 rotatable bonds . Its exact mass and monoisotopic mass are 648.2775486 g/mol . The topological polar surface area is 18.5 Ų .Scientific Research Applications

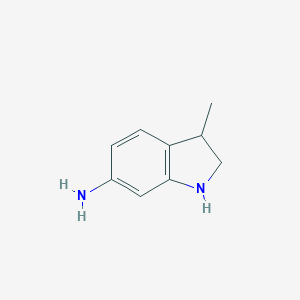

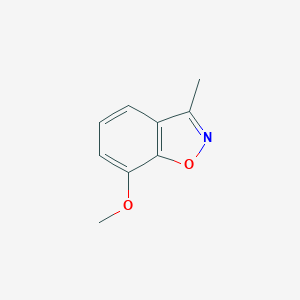

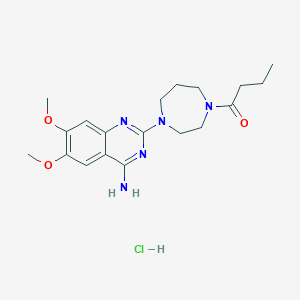

Synthesis of Biologically Active Compounds

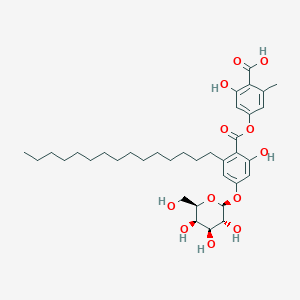

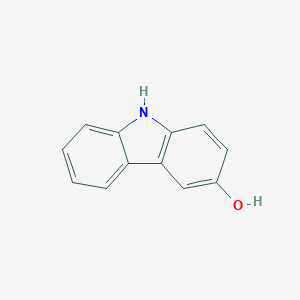

This compound serves as a precursor in the synthesis of biologically active molecules. For instance, it can be used to create indole derivatives that have shown potential in anticancer, anti-inflammatory, and analgesic activities . The ability to introduce various functional groups makes it a versatile starting material for complex natural products like Indiacens A and B.

Magnetic Materials Research

The related silyl ethers are used in the synthesis of biradicals, which are essential in studying magnetic properties of materials . These biradicals can exhibit diamagnetism at room temperature and undergo phase transitions to become paramagnetic. This property is crucial for developing new magnetic materials and understanding spin-related phenomena.

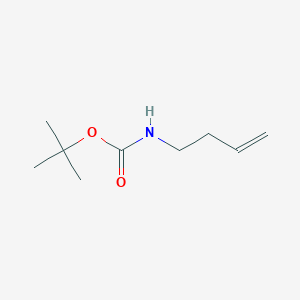

Protective Groups in Organic Synthesis

In organic synthesis, the tert-butyl(dimethyl)silyl group is a common protective group for alcohols and other reactive hydroxyl-containing compounds . The stability of these groups under various conditions allows for selective reactions to occur elsewhere in the molecule without affecting the protected site.

properties

IUPAC Name |

[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methyl-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50O2PSi2.ClH/c1-36(2,3)41(7,8)38-31-26-30(27-32(28-31)39-42(9,10)37(4,5)6)29-40(33-20-14-11-15-21-33,34-22-16-12-17-23-34)35-24-18-13-19-25-35;/h11-28H,29H2,1-10H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXPGTGDLSQQOF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C(C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50ClO2PSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)